molecular formula C10H10O3 B221989 2-Methyl-3-oxo-3-phenylpropanoic acid

2-Methyl-3-oxo-3-phenylpropanoic acid

Cat. No.: B221989
M. Wt: 178.18 g/mol
InChI Key: VNCQTTDYACAVDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-3-oxo-3-phenylpropanoic acid (CAS: 4767-01-5) is a substituted propanoic acid derivative with the molecular formula C₁₀H₁₀O₃ and a molecular weight of 178.185 g/mol. Its structure features:

  • A methyl group at the C2 position.
  • A keto group (oxo) at the C3 position.
  • A phenyl ring attached to the C3 carbonyl.

This combination of functional groups confers unique reactivity, particularly in pharmaceutical and organic synthesis contexts, where the ketone and carboxylic acid moieties enable participation in condensation, reduction, and nucleophilic addition reactions .

Properties

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

IUPAC Name

2-methyl-3-oxo-3-phenylpropanoic acid

InChI

InChI=1S/C10H10O3/c1-7(10(12)13)9(11)8-5-3-2-4-6-8/h2-7H,1H3,(H,12,13)

InChI Key

VNCQTTDYACAVDT-UHFFFAOYSA-N

SMILES

CC(C(=O)C1=CC=CC=C1)C(=O)O

Canonical SMILES

CC(C(=O)C1=CC=CC=C1)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Methyl 2-Methyl-3-oxopropanoate

  • CAS : 121843-31-0 | Formula : C₅H₈O₃
  • Key Differences: The carboxylic acid group in 2-methyl-3-oxo-3-phenylpropanoic acid is replaced by a methyl ester. Lacks the phenyl substituent on the carbonyl.
  • Implications: Esterification reduces acidity (pKa ~5 vs. ~2.5 for carboxylic acids) and increases volatility.

2-Oxo-3-phenylpropanoic Acid

  • CAS : HY-W012530 | Bioactivity : Precursor to 3-phenyllactic acid via lactate dehydrogenase.
  • Key Differences: No methyl group at C2.
  • Implications: Reduced steric hindrance may enhance enzyme binding in biochemical pathways.

3-(2-Methoxyphenyl)propanoic Acid

  • CAS : 6342-77-4 | Formula : C₁₀H₁₂O₃
  • Key Differences :
    • Replaces the C3 keto group with a methoxy-substituted phenyl ring .
  • Implications :
    • The methoxy group (electron-donating) decreases acidity compared to the keto group (electron-withdrawing).
    • Altered electronic profile affects aromatic interactions and solubility in polar solvents .

2-Methyl-3-oxo-3-phenylpropanamide

  • CAS: 24956-48-7 | Formula: C₁₀H₁₁NO₂
  • Key Differences :
    • Carboxylic acid replaced by an amide .
  • Implications: Amide group enhances hydrogen-bonding capacity, increasing melting point and reducing solubility in nonpolar solvents. Lower acidity (pKa ~15 for amides) limits participation in acid-catalyzed reactions compared to the parent compound .

Pharmaceutical Impurities (e.g., EP Impurities A–F)

  • Examples: Imp. A (EP): (2RS)-2-[3-(2-Methylpropyl)-phenyl]propanoic Acid (CAS: 66622-47-7). Imp. F (EP): 3-[4-(2-Methylpropyl)phenyl]-propanoic Acid (CAS: 65322-85-2).
  • Key Differences :
    • Substituents like 2-methylpropyl on the phenyl ring instead of a keto group .
  • Implications :
    • Increased hydrophobicity due to alkyl chains, reducing aqueous solubility.
    • Altered metabolic pathways in biological systems due to steric and electronic effects .

Structural and Functional Analysis Table

Compound CAS Key Functional Groups Acidity (Relative) Key Applications
This compound 4767-01-5 COOH, C=O, Ph, CH₃ High (pKa ~2.5) Pharmaceutical synthesis
Methyl 2-methyl-3-oxopropanoate 121843-31-0 COOCH₃, C=O Moderate (pKa ~5) Organic intermediate
2-Oxo-3-phenylpropanoic acid HY-W012530 COOH, C=O, Ph High Biochemical precursor
3-(2-Methoxyphenyl)propanoic acid 6342-77-4 COOH, Ph-OCH₃ Moderate Material science
2-Methyl-3-oxo-3-phenylpropanamide 24956-48-7 CONH₂, C=O, Ph, CH₃ Low Peptide mimetics

Research Implications

  • Synthetic Utility: The methyl and keto groups in this compound enhance its versatility in forming heterocycles (e.g., pyrazoles via condensation with hydrazines).
  • Regulatory Considerations : Impurity profiles (e.g., EP Impurities A–F) highlight the need for precise synthetic control to avoid by-products with altered pharmacodynamics .

Preparation Methods

Claisen Condensation-Based Synthesis

Claisen condensation between ethyl phenylacetate and ethyl acetoacetate represents a classical route to β-keto esters, which can be hydrolyzed to yield 2-methyl-3-oxo-3-phenylpropanoic acid. In this method, ethyl phenylacetate reacts with ethyl acetoacetate in the presence of a strong base such as sodium ethoxide, forming a β-keto ester intermediate . The reaction proceeds via deprotonation of the α-hydrogen of ethyl acetoacetate, followed by nucleophilic attack on the carbonyl carbon of ethyl phenylacetate.

The intermediate β-keto ester, typically ethyl 2-methyl-3-oxo-3-phenylpropanoate, is isolated via vacuum distillation (b.p. 174°C at 0.1 mmHg) . Subsequent hydrolysis under acidic or basic conditions yields the target acid. For instance, heating the ester in aqueous ethanol with sodium hydroxide at 80°C for 6 hours achieves near-quantitative conversion . Acidification with hydrochloric acid precipitates the product, which is recrystallized from ethanol-water mixtures to >98% purity . This method is favored for its scalability and minimal byproducts, though it requires careful control of reaction stoichiometry to avoid diketone formation.

Alkylation Followed by Oxidation

A two-step strategy involving alkylation of phenylacetone derivatives followed by oxidation of the resultant alcohol to the ketone has been documented . Starting with m-phenoxy-benzyl cyanide, methylation with dimethyl sulfate in anhydrous ethanol introduces the methyl group at the α-position . The intermediate 2-cyano-2-(3-phenoxy-phenyl)-propionic acid ethyl ester is hydrolyzed under basic conditions to yield 2-methyl-3-hydroxy-3-phenylpropanoic acid.

Oxidation of the secondary alcohol to the ketone is achieved using Swern conditions (oxalyl chloride, dimethyl sulfoxide, and triethylamine) . This method avoids over-oxidation to carboxylic acids and achieves 80–85% yields. Alternatively, Jones oxidation (CrO₃ in H₂SO₄) may be employed, though it risks side reactions with acid-sensitive groups . The final product is purified via column chromatography (silica gel, ethyl acetate/hexane), yielding this compound with >95% purity .

Friedel-Crafts Acylation Approach

Friedel-Crafts acylation of benzene with methylmalonyl chloride provides direct access to the β-keto acid framework. In this method, methylmalonyl chloride reacts with benzene in the presence of AlCl₃ as a Lewis catalyst, forming 3-oxo-3-phenylpropanoic acid chloride . Quenching the reaction with ice water hydrolyzes the acid chloride to the free acid.

Methylation at the α-position is achieved via reaction with methyl iodide in the presence of LDA (lithium diisopropylamide) at −78°C . This step requires strict anhydrous conditions to prevent deprotonation of the β-keto acid. The product is isolated via extraction with dichloromethane and recrystallization, yielding 70–75% of this compound . While efficient, this route is limited by the handling of reactive acyl chlorides and stringent temperature control.

Hydrolysis and Decarboxylation of Cyano Esters

A patent-pending method utilizes cyano esters as precursors for decarboxylative hydrolysis . For example, 2-cyano-2-(3-phenoxy-phenyl)-propionic acid amide is hydrolyzed in aqueous ethanol with sodium hydroxide at reflux. The reaction cleaves the nitrile group and simultaneously decarboxylates the β-keto acid intermediate, yielding this compound with >90% efficiency .

This method benefits from the stability of cyano intermediates, which resist premature hydrolysis during storage. Furthermore, the amide derivative crystallizes readily from ethanol, enabling purification before hydrolysis . A key advantage is the avoidance of toxic cyanide byproducts, as the nitrile group is cleanly converted to a carboxylate during hydrolysis.

Comparative Analysis of Synthetic Routes

The table below summarizes reaction conditions, yields, and limitations across methodologies:

Method Reagents Yield Purity Key Advantage
Claisen CondensationEthyl phenylacetate, NaOEt85%>98%Scalable, minimal byproducts
Alkylation-OxidationDimethyl sulfate, Swern reagents80%>95%Stereoselective oxidation
Friedel-Crafts AcylationMethylmalonyl chloride, AlCl₃, LDA75%90%Direct acylation
Cyano Ester HydrolysisNaOH, aqueous ethanol90%>98%Avoids toxic intermediates

The Claisen and cyano ester routes offer the highest yields and purity, making them preferable for industrial applications. Conversely, the Friedel-Crafts method, while direct, is less favored due to handling challenges and moderate yields .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.